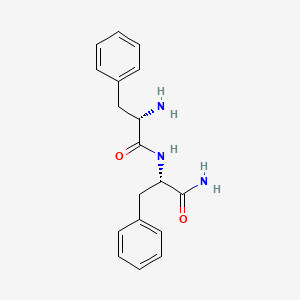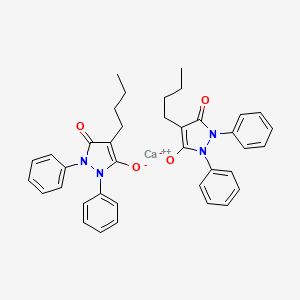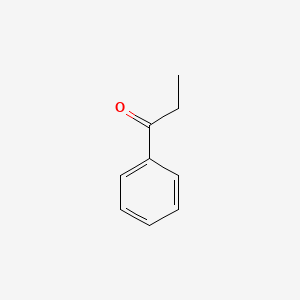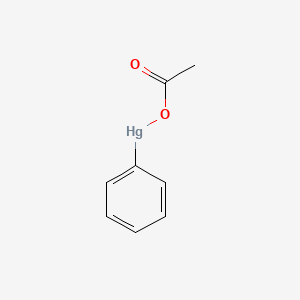![molecular formula C22H23N3O3 B1677731 6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one CAS No. 785708-33-0](/img/structure/B1677731.png)
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one
Overview
Description
Photoregulin3 is a inhibitor of rod photoreceptor gene expression, potentially though Nr2e3 modulation.
Mechanism of Action
Target of Action
The primary target of APA modulator T4, also known as “6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one”, “SMR000067668”, or “Photoregulin3”, is the process of Alternative Polyadenylation (APA) . APA is a critical mechanism in regulating gene expression .
Mode of Action
APA modulator T4 modulates endogenous APA via nonkinase-mediated pathways . It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This modulation is potentially through the autoregulated PABPN1 signaling pathway .
Biochemical Pathways
The APA modulator T4 affects the APA pathway, which plays a critical role in gene expression . By promoting DtoP APA usage, it influences the genomic sequence features and RNA binding protein (RBP) motifs associated with DtoP regulation . This modulation preferentially affects longer vulnerable introns enriched with distinctive A-rich motifs .
Pharmacokinetics
It’s known that the compound exhibits high potency and selectivity for apa modulation
Result of Action
The modulation of APA by T4 results in the induction of a preference for the use of proximal intronic poly (A) cleavage sites (CSs) with long intron regions . This modulation can influence the expression of various genes, thereby potentially affecting cellular functions and processes .
Biochemical Analysis
Biochemical Properties
APA modulator T4 interacts with various enzymes, proteins, and other biomolecules. It modulates endogenous APA via nonkinase-mediated pathways . The nature of these interactions is nonkinase-mediated, indicating that APA modulator T4 does not inhibit any kinases .
Cellular Effects
APA modulator T4 has significant effects on various types of cells and cellular processes. It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This indicates that APA modulator T4 influences cell function by modulating the usage of APA in transcripts, which can have downstream effects on gene expression and cellular metabolism .
Molecular Mechanism
APA modulator T4 exerts its effects at the molecular level through its modulation of APA. It promotes the use of proximal intronic poly (A) CSs with long intron regions through the PABPN1 pathway . This suggests that APA modulator T4 may bind to biomolecules involved in the PABPN1 pathway, leading to changes in gene expression .
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


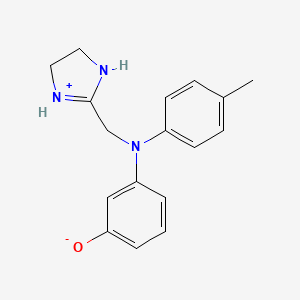



![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
